Haloroquinone

Description

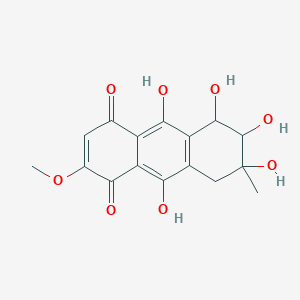

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNOLGRKZRDRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Haloroquinone

Isolation and Identification from Biological Sources

The primary biological source identified for haloroquinone production is marine fungi. mdpi.comrsc.orgmdpi.com The isolation and identification of this compound involve specific fungal strains and associated microorganisms found in marine habitats. rsc.orgnih.gov

This compound has been successfully isolated from marine-derived fungi, notably species belonging to the genus Halorosellinia. mdpi.comrsc.orgmdpi.comnih.govecust.edu.cn Specifically, Halorosellinia sp. (No. 1403), an endophytic fungus isolated from the mangrove plant Kandelia candel, has been identified as a producer of this compound. nih.govmdpi.comresearchgate.net The Xylariaceae family, to which Halorosellinia belongs, is known for being a prolific source of secondary metabolites. researchgate.netresearchgate.net

Optimizing the production of natural products from fungal sources often involves specific cultivation and fermentation strategies. For Halorosellinia sp. (No. 1403), studies have explored methods to enhance this compound yield. Factors such as inoculum concentration, shaking speed, and light conditions have been investigated. nih.govresearchgate.net

Research has shown that controlling mycelial morphology during submerged fermentation can significantly impact this compound production. researchgate.net For instance, specific inoculum preparation methods resulting in a higher ratio of fungal clumps to pellets were found to enhance production. researchgate.net Additionally, increasing shaking speed has been shown to improve this compound yield. researchgate.net

Light has also been found to influence the biosynthesis of this compound in Halorosellinia sp. (No. 1403). Studies indicate that monochromatic light, particularly green light, can enhance the biosynthesis of octaketides like this compound while inhibiting the production of other polyketides such as griseofulvin. nih.govresearchgate.net Green light illumination in a bioreactor increased the total production of octaketides by 76% compared to dark conditions. nih.gov

Data on the impact of different conditions on this compound production:

| Condition | Effect on this compound Production (compared to control/dark) | Reference |

| Higher clumps:pellets ratio | Enhanced production (e.g., 243.5%, 194.8%, 70.2% increase) | researchgate.net |

| Increased shaking speed | Improved production (e.g., 151.8% increase) | researchgate.net |

| Green light | Enhanced biosynthesis (e.g., 76% increase in total octaketides) | nih.govresearchgate.net |

| Dark | Control condition for light studies | nih.govresearchgate.net |

These findings suggest that carefully controlled fermentation parameters can significantly improve the yield of this compound from marine fungal cultures.

Elucidation of this compound Biosynthesis

The biosynthesis of this compound has been a subject of investigation to understand the enzymatic processes and genetic elements involved in its formation.

Studies utilizing stable isotope labeling have been crucial in elucidating the biosynthetic origin of the carbon skeleton of this compound. mdpi.comnih.govecust.edu.cn Feeding experiments with isotopically labeled precursors, such as [2-¹³C]malonate and [1,2,3-¹³C₃]malonate, followed by ¹³C-NMR analysis of the isolated this compound, have provided insights into how the molecule is assembled. mdpi.comnih.govecust.edu.cnresearchgate.net

These studies have demonstrated that the carbon skeleton of this compound is synthesized via a polyketide pathway. rsc.orgmdpi.comnih.govecust.edu.cn Specifically, fifteen carbon atoms of the this compound structure are derived from malonate, with eight originating from the methylene (B1212753) group and seven from the carboxyl group. nih.govecust.edu.cnresearchgate.net The remaining carbon atom is likely incorporated through O-methylation. nih.govecust.edu.cnresearchgate.net This indicates that malonyl-CoA serves as both the starter and extender unit in the polyketide synthesis of this compound. rsc.orgnih.govecust.edu.cn

As a polyketide, this compound biosynthesis is mediated by polyketide synthases (PKSs) and potentially other modifying enzymes. While specific enzymatic mechanisms directly involved in every step of this compound biogenesis are still being fully elucidated, the polyketide pathway involves iterative condensation reactions of malonyl-CoA units, catalyzed by PKS enzymes. mdpi.comnih.gov These enzymes are responsible for assembling the carbon chain. Further modifications, such as cyclization, aromatization, oxidation, and methylation (like the observed O-methylation), are carried out by additional enzymes to yield the final this compound structure. mdpi.comnih.govecust.edu.cnresearchgate.netnih.gov

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites, including polyketides like this compound, are often organized in biosynthetic gene clusters (BGCs) within the organism's genome. hilarispublisher.combiorxiv.orgnih.govrsc.org Identifying and characterizing the BGC for this compound in Halorosellinia sp. would provide a comprehensive understanding of its genetic basis.

While the search results confirm that this compound is a polyketide produced by Halorosellinia sp. and mention the elucidation of its biosynthetic origin through precursor feeding studies, detailed information specifically on the identified biosynthetic gene cluster for this compound was not explicitly found within the provided snippets. However, the general principle of BGCs governing polyketide biosynthesis in fungi is well-established. hilarispublisher.comrsc.org Further research, likely involving genomic sequencing and analysis of Halorosellinia sp., would be required to fully map and characterize the specific gene cluster responsible for this compound production.

Synthetic Methodologies for Haloroquinone and Its Analogs

Total Synthesis Approaches to Haloroquinone Core Structure

Semisynthetic Strategies for this compound Derivatization

Semisynthetic strategies for modifying natural products often involve using a naturally isolated compound as a starting material and performing chemical reactions to introduce new functional groups or alter existing ones. While specific examples of semisynthesis applied directly to isolated this compound are not detailed in the search results, the synthesis of analogs of related structures like chloroquine (B1663885) demonstrates the principles of semisynthetic derivatization. For instance, novel chloroquine analogs have been synthesized by nucleophilic substitution reactions at the 4-amino position of chloroquine, forming sulfonamide derivatives. nih.gov. This approach highlights how a core natural or synthetic scaffold can be chemically modified to generate a library of analogs with potentially altered properties.

Development of Novel Synthetic Routes to this compound Analogs

The development of novel synthetic routes is crucial for accessing a wider range of this compound analogs and improving the efficiency and sustainability of their production.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a technique that utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, improved yields, and sometimes altered selectivity compared to conventional heating methods. mdpi.comscielo.org.mx. This technique has been applied to the synthesis of various organic compounds, including heterocycles and sulfonamide derivatives. pensoft.netmdpi.com. For example, microwave irradiation has been used in the synthesis of 1,2,4-triazole-3-thiol ring systems and coumarins. pensoft.netmdpi.com. The rapid heating and energy transfer properties of microwave irradiation can accelerate reaction kinetics, making it a valuable tool for developing efficient synthetic routes to complex molecules and their analogs. mdpi.comscielo.org.mx.

Continuous Flow Synthesis Techniques

Continuous flow synthesis involves performing chemical reactions in a continuous stream rather than in batches. This approach offers advantages such as improved heat and mass transfer, better process control, enhanced safety, and the potential for integration of in-line analysis and purification. nih.govresearchgate.netrsc.org. Continuous flow methods have been successfully applied to the synthesis of various pharmaceutical compounds and fine chemicals. nih.govresearchgate.netrsc.orgbeilstein-journals.org. For instance, a high-yielding continuous-flow process has been developed for the synthesis of hydroxychloroquine, an analog of chloroquine. researchgate.netbeilstein-journals.org. This method involved optimizing flow conditions for key intermediates and integrating reaction steps in a continuous system. researchgate.netbeilstein-journals.org. The benefits of continuous flow synthesis, such as increased efficiency and reduced waste, make it an attractive strategy for the synthesis of this compound analogs. nih.govresearchgate.netbeilstein-journals.org.

Chemoenzymatic Synthetic Routes

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its analogs is essential for developing environmentally sustainable and safer processes. The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical synthesis. sigmaaldrich.comyale.eduacs.orgcore.ac.uk. These principles include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, employing catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. sigmaaldrich.comyale.eduacs.orgcore.ac.uk.

Strategies for implementing green chemistry in synthesis include using alternative, environmentally friendly reaction media, increasing reaction rates to reduce energy consumption, and developing processes that minimize the generation of hazardous substances. sigmaaldrich.comskpharmteco.com. For example, exploring solvent-free conditions, using greener solvents, or employing biocatalysis can contribute to a more sustainable synthesis. core.ac.ukskpharmteco.com. While specific detailed applications of all twelve principles to this compound synthesis are not extensively described in the provided results, the general principles are highly relevant. Maximizing atom economy, for instance, ensures that most atoms of the reactants are incorporated into the final product, reducing waste. yale.eduacs.org. Utilizing catalytic reagents, which are often more selective and efficient than stoichiometric reagents, aligns with another key principle. yale.eduacs.org. As research into the synthesis of this compound and its analogs progresses, the integration of these green chemistry principles will be vital for developing efficient, safe, and environmentally responsible manufacturing processes.

Mechanistic Investigations of Haloroquinone Biological Activities Non Clinical Focus

Cellular and Molecular Mechanism of Action in vitro

In vitro studies have provided insights into how Haloroquinone influences cellular processes. These mechanisms include the modulation of key intracellular signaling pathways, direct or indirect interactions with cellular targets such as protein kinases, the induction of programmed cell death, and the generation of oxidative stress through redox cycling.

Research indicates that this compound can modulate crucial intracellular signaling pathways. Notably, it has been identified as an inhibitor of the Akt pathway mdpi.com. The Akt signaling pathway is a central regulator of various cellular functions, including cell growth, proliferation, and survival, and its dysregulation is frequently implicated in the initiation and progression of diseases such as cancer ijbs.com. Inhibiting the Akt pathway can be a strategy to impede tumor progression ijbs.com. Studies on other compounds, such as SZ-685C (also derived from Halorosellinia sp.), have demonstrated that inhibition of the Akt pathway can lead to the suppression of tumor cell proliferation and the induction of apoptosis in various cancer cell lines, including human glioma, hepatoma, prostate cancer, breast cancer, and nasopharyngeal carcinoma mdpi.com. This suggests a potential shared mechanistic feature among certain metabolites from this fungal genus. Inhibition of the PI3K/Akt pathway has been shown to hinder cell death induction in irradiated cancer stem cells, but the addition of an autophagy inhibitor like chloroquine (B1663885) can strongly promote apoptosis nih.govplos.org. Chloroquine, another compound studied for its anti-cancer effects, has been shown to suppress the PI3K/Akt pathway by targeting proteins like choline (B1196258) kinase alpha (CHKA) and ATP-dependent 6-phosphofructokinase, muscle type (PFKM), leading to decreased phosphorylation of PI3K and Akt and subsequent inhibition of tumor cell proliferation and induction of apoptosis in colorectal cancer cells ijbs.com.

This compound has been reported to act as a protein kinase B inhibitor mdpi.com. Protein kinases are a large family of enzymes that play integral roles in cellular signaling by catalyzing phosphorylation, a key regulatory mechanism that modulates protein activity, localization, and interactions explorationpub.commdpi.com. Dysregulated protein kinases are associated with various diseases, including cancer, making them critical targets for therapeutic development mdpi.com. While the specific details of this compound's interaction with Akt or other protein kinases require further detailed investigation, the classification of this compound as a protein kinase B inhibitor highlights its potential to directly influence kinase activity mdpi.com. Other compounds, such as chloroquine, have also been shown to affect protein kinases, including those involved in the mTOR and Akt pathways nih.gov.

This compound, through its influence on pathways like Akt, can induce programmed cell death, such as apoptosis, in in vitro cancer cell lines mdpi.com. Apoptosis is a regulated process of cell death crucial for development and tissue homeostasis, and its dysregulation can contribute to cancer mdpi.com. Compounds that inhibit the Akt pathway may be effective in inducing apoptosis in cancer cells mdpi.com. Studies on SZ-685C, a related compound from Halorosellinia sp., have shown its ability to induce apoptosis in primary human nonfunctioning pituitary adenoma cells by suppressing the Akt pathway mdpi.com. This induction of apoptosis was associated with the activation of caspase-3 mdpi.com. Similarly, chloroquine has been shown to induce apoptosis in various cancer cell lines through mechanisms that can involve the modulation of signaling pathways and the induction of mitochondrial apoptosis nih.govmdpi.comecancer.org. The ability of this compound to induce apoptosis in vitro suggests a potential mechanism for its observed biological activities.

Quinones, as a class of compounds that includes this compound and other anthraquinones, are known for their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cells mdpi.comresearchgate.netscielo.br. Redox cycling involves the reduction of the quinone to a semiquinone radical and then to a hydroquinone, followed by reoxidation back to the quinone, often in the presence of oxygen, which results in the production of superoxide (B77818) and other ROS researchgate.net. This process can cause oxidative damage to cellular components, including DNA, and can ultimately lead to cell death researchgate.net. While specific studies detailing the redox cycling and oxidative stress induction by this compound are limited in the provided search results, the general mechanism of quinone-induced oxidative stress is well-established mdpi.comnih.gov. Anthracycline antibiotics, which contain a quinone moiety, are known to induce cardiotoxicity through redox cycling and ROS formation in cardiomyocytes nih.gov. Similarly, other quinone-containing compounds like Vitamin K analogs and antimalarials such as primaquine (B1584692) and chloroquine have been shown to induce oxidative stress through redox cycling researchgate.netscielo.br. Given its quinone structure, it is plausible that this compound may also engage in redox cycling, contributing to its biological effects, potentially through the induction of oxidative stress.

Here is a table summarizing some key cellular and molecular effects observed with this compound and related compounds in in vitro studies:

| Compound | Cellular/Molecular Effect | In vitro Model/Pathway | Source |

| This compound | Akt Pathway inhibition | Protein Kinase B (Akt) | mdpi.com |

| SZ-685C | Akt Pathway inhibition, Apoptosis induction | Primary human NFPA cells, Akt/FOXO pathway, Caspase-3 | mdpi.com |

| Chloroquine | PI3K/Akt Pathway inhibition, Apoptosis induction, Autophagy inhibition | Colorectal cancer cells (targeting CHKA, PFKM), Liver cancer cells, Glioma cells, Melanoma cells | ijbs.comnih.govmdpi.comecancer.org |

| Anthracyclines | Redox Cycling, ROS formation, Oxidative Stress | Cardiomyocytes | nih.gov |

| Vitamin K analogs | Redox Cycling, ROS formation, Oxidative Stress, Apoptosis induction | Cancer cells | researchgate.net |

This compound belongs to the broader class of anthraquinones, a group of natural compounds with diverse biological activities researchgate.netmdpi.com. Comparative mechanistic studies with related anthraquinones can provide valuable context for understanding this compound's specific actions. Many anthraquinones are known to exert their effects through various mechanisms, including interactions with DNA, inhibition of enzymes, and the generation of reactive oxygen species nih.gov. For example, some anthraquinones have shown antibacterial activity through mechanisms such as disrupting bacterial cell walls, inhibiting biofilm formation, and interfering with energy metabolism nih.gov. Anthraquinone purgatives have been studied for their mechanism in inducing melanosis coli, which involves the destruction of the intestinal mucosal barrier and the induction of apoptosis in colonic epithelial cells nih.gov.

While direct comparative studies specifically detailing the mechanistic differences between this compound and a wide range of related anthraquinones were not extensively found in the provided search results, the known mechanisms of other anthraquinones provide a framework for understanding potential shared or distinct activities of this compound. The fact that this compound is highlighted as an Akt inhibitor mdpi.com, a specific protein kinase target, suggests a potentially more defined or potent interaction with this pathway compared to some other anthraquinones whose mechanisms might be broader or involve different targets. Further comparative studies are needed to fully delineate the unique mechanistic aspects of this compound within the diverse class of anthraquinones.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Haloroquinone and Its Derivatives

Design Principles for Halogenated Quinone Analogs

The design of halogenated quinone analogs for targeted biological activity involves strategic modifications to the core quinone structure and the nature and position of halogen substituents, as well as the introduction of other functional groups. A fundamental principle in designing these analogs is the recognition that the quinone scaffold is inherently redox-active and electrophilic, properties central to many of their biological effects fishersci.caherts.ac.ukwikipedia.orgnih.gov.

Modifications often explore variations in the halogen type (e.g., chlorine, bromine, fluorine) and the degree and pattern of halogenation on the quinone ring. Studies on benzoquinone and naphthoquinone derivatives have shown that the presence of halogen atoms significantly impacts biological activity nih.govfishersci.cafishersci.canih.govherts.ac.ukfishersci.atuni.lu. Beyond halogens, other substituents like amino, hydroxyl, or alkyl groups are introduced to modulate physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, thereby influencing target interaction and biological fate fishersci.cafishersci.canih.gov.

Rational design is often guided by understanding known active quinone scaffolds. For instance, modifications of 1,4-naphthoquinone (B94277) have been explored to develop new antifungal agents, with specific substitutions proving essential for potent activity fishersci.ca. Similarly, the design of quinone derivatives as inhibitors of enzymes like Apel/Ref-1 has involved synthesizing series of compounds with varying ring systems (benzoquinone vs. naphthoquinone) and electronegative substituents to probe structural requirements for activity fishersci.ca. The position of substituents on the quinone ring is a critical design consideration, as it can dramatically affect activity fishersci.cafishersci.ca. The synthesis of 2-amino-3-halogenated quinones highlights the intentional introduction of specific functional groups at defined positions to create structurally diverse derivatives sigmaaldrich.com.

Impact of Structural Modifications on in vitro Biological Activity

Structural modifications to the halogenated quinone core and its substituents have a profound impact on their in vitro biological activity, including antibacterial, antifungal, and antitumor effects. The presence and nature of halogen atoms are key determinants of potency. For example, studies on chlorinated plastoquinone-like derivatives demonstrated high minimum inhibitory concentrations (MICs) against Gram-positive bacteria compared to unchlorinated analogs, indicating the significant contribution of chlorine to antibacterial activity nih.gov.

Research on halogen-substituted 1,4-naphthoquinones as antifungal agents against Candida albicans and dermatophytes revealed that a chlorine atom at the 3-position was essential for potent antifungal activity. Conversely, replacing the hydrogen atom at the 2-position with bulky groups led to a considerable decrease in activity fishersci.ca. Specific compounds like 2-hydroxy-3-chloro-1,4-naphthoquinone (CID 73711) and 2-(N-acetyl)-acetamido-3-chloro-1,4-naphthoquinone showed potent antifungal effects, in some cases surpassing the activity of clinically used drugs like clotrimazole (B1669251) fishersci.ca.

| Compound Name | Substitution Pattern | Biological Activity Tested | Key Finding | Reference |

|---|---|---|---|---|

| Chlorinated Plastoquinone-like Dimer | Chlorinated | Antibacterial | Higher activity than unchlorinated analogs | nih.gov |

| 2-Hydroxy-3-chloro-1,4-naphthoquinone | 3-Chloro, 2-Hydroxy | Antifungal | Potent activity against C. albicans | fishersci.ca |

| 1,4-Naphthoquinone Derivatives | Fluoro at C3 vs C4 | Antibacterial | Fluoro at C3 showed better MIC against E. coli | fishersci.ca |

| N-Substituted Quinone Imines | Increased Chlorine Atoms | Insecticidal, Fungicidal, Herbicidal | Higher activity with more chlorines | herts.ac.uk |

Further studies on quinone derivatives as inhibitors of Apel/Ref-1 demonstrated that electronegative substituents located ortho to the double bond on the quinone ring enhanced activity compared to methyl derivatives fishersci.ca. The position of a fluoro group on naphthoquinone derivatives was also shown to be critical for antibacterial activity against E. coli, with the C3 position being more favorable than C4 fishersci.ca. The number of halogen atoms can also influence activity, as seen in halogen-containing quinone imines where increased chlorination correlated with higher insecticidal, fungicidal, and herbicidal activity herts.ac.uk.

Correlation between Molecular Features and Mechanistic Pathways

The biological activities of halogenated quinones are intimately linked to their molecular features, particularly their redox properties and electrophilicity, which dictate their interactions with biological targets and their participation in key mechanistic pathways fishersci.caherts.ac.ukwikipedia.orgnih.gov.

A primary mechanism involves redox cycling. Quinones can undergo one- or two-electron reduction to form semiquinone radicals or hydroquinones, respectively herts.ac.ukwikipedia.org. Halogen substituents, being electron-withdrawing, generally increase the reduction potential of the quinone, making them more readily reduced and thus influencing their participation in redox cycling wikipedia.org. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818), hydrogen peroxide, and hydroxyl radicals, which can cause oxidative stress and damage to cellular components like lipids, proteins, and DNA herts.ac.uknih.govtcichemicals.cominnexscientific.comlabsolu.ca. Studies have shown that halogenated quinones can produce hydroxyl radicals through a metal-independent mechanism involving the activation of hydrogen peroxide tcichemicals.cominnexscientific.comlabsolu.cafishersci.no. Tetrachloro-1,4-benzoquinone (CID 8371) and 2,5-dichloro-1,4-benzoquinone (B146525) (CID 12011) are examples of halogenated quinones implicated in this metal-independent ROS production innexscientific.comlabsolu.ca.

Another significant mechanism is the ability of quinones to act as Michael acceptors due to their electrophilic nature. This allows them to form covalent adducts with nucleophilic centers in biological molecules, particularly thiol groups in proteins and DNA fishersci.caherts.ac.uknih.gov. Halogenation can enhance the electrophilicity of the quinone ring, thereby increasing their reactivity towards these biological nucleophiles. This alkylation can lead to the inhibition of essential enzymes and disruption of cellular pathways herts.ac.uk.

Furthermore, some halogenated quinones have been shown to induce epigenetic modulation, specifically DNA demethylation, affecting gene expression profiles involved in various cellular processes herts.ac.uknih.gov. The specific molecular features, such as the number and position of halogen atoms and the presence of other substituents, influence the extent of redox cycling, electrophilic attack, and other interactions, thereby determining the specific mechanistic pathways activated and the resulting biological outcome.

Stereochemical Influences on Biological Activity

While the core quinone structure is planar and lacks chiral centers, stereochemistry can play a significant role in the biological activity of halogenated quinone derivatives if they incorporate chiral substituents or exist as stereoisomers due to restricted rotation or other structural features tcichemicals.comnih.gov.

In drug discovery and biological interactions, the three-dimensional arrangement of atoms in a molecule can profoundly influence its binding to chiral biological targets such as enzymes, receptors, and nucleic acids tcichemicals.comnih.gov. Even subtle differences in stereochemistry can lead to significant variations in potency, selectivity, metabolism, and mechanism of action.

Advanced Analytical and Spectroscopic Characterization of Haloroquinone

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the isolation and purification of haloroquinones. The choice of technique is dictated by the specific properties of the analyte, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of haloroquinones due to its high resolution and sensitivity. nih.govresearchgate.net Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Methodologies for separating compounds structurally related to haloroquinones, such as chloroquine (B1663885) and other haloaromatics, have been well-established. nih.govsielc.com For instance, the separation of compounds like Chloranil (B122849) (Tetrachloro-1,4-benzoquinone) has been achieved using a mobile phase consisting of acetonitrile and water with a phosphoric acid buffer, detected at 200 nm. sielc.com The versatility of HPLC allows for the analysis of various quinones, with methods developed for their simultaneous determination. nih.gov Modifications to HPLC, such as the use of fluorescence detection after protein precipitation, have been successfully applied to quantify related compounds like hydroxychloroquine and its metabolites in biological samples. nih.gov

Table 1: Exemplar HPLC Conditions for Quinone and Haloaromatic Separation

| Compound Class | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Haloaromatics, Quinones | Newcrom B, 4.6x150 mm | MeCN/H₂O (55/45) with 0.1% H₃PO₄ | UV (200 nm) | sielc.com |

| Chloroquine Phosphate | Ascentis Express C18, 250 x 4.6 mm | 1.4 g/L Dibasic sodium phosphate (pH 3.0) : 0.4% triethylamine in methanol (30:70 v/v) | Diode Array Detector | sigmaaldrich.com |

| Hydroxychloroquine | Phenyl column | Not specified | Fluorescence | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and rapid method for the analysis of quinone derivatives. mdpi.com This technique allows for the parallel analysis of multiple samples and is particularly useful for screening and quantification. mdpi.com

For compounds like thymoquinone, a derivative of benzoquinone, a validated HPTLC method has been developed using a mobile phase of n-hexane and ethyl acetate (8:2, v/v) on silica gel 60 F254 plates. nih.gov This method demonstrated good linearity, accuracy, and precision, with a well-resolved peak at an Rf value of 0.48. nih.gov Similarly, reversed-phase HPTLC methods have been established for hydroquinone analysis, showing high sensitivity with detection limits in the nanogram range. mdpi.com The selection of an appropriate mobile phase is critical to achieving sharp, symmetrical, and well-resolved bands. nih.gov

Table 2: HPTLC Method Parameters for Quinone-Related Compounds

| Analyte | Stationary Phase | Mobile Phase | Rf Value | LOD/LOQ | Reference |

|---|---|---|---|---|---|

| Thymoquinone | Silica gel 60 F254 | n-hexane:ethyl acetate (8:2, v/v) | 0.48 | 8.67 ng/spot / 17.43 ng/spot | nih.gov |

| Hydroquinone | Reversed-Phase (RP-HPTLC) | Not specified | 0.83 | Linear range: 20–2400 ng/band | mdpi.com |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable haloroquinones or their derivatives. nih.govnih.gov For non-volatile compounds, derivatization is often necessary to increase their volatility. nih.gov

GC-MS methods have been successfully developed for the quantitative analysis of related compounds such as arbutin and hydroquinone in various matrices. nih.govnih.gov These methods demonstrate good linearity, precision, and sensitivity, with limits of detection in the low µg/mL to ng/mL range. nih.govnih.gov The selection of an appropriate capillary column, such as a 5% phenyl polymethylsiloxane fused-silica column, is crucial for achieving high separation efficiency. mdpi.com Temperature programming is used to optimize the separation of compounds with different boiling points. nih.govmdpi.com

Table 3: GC-MS Parameters for Analysis of Hydroquinone

| Parameter | Condition | Reference |

|---|---|---|

| Column | 5% phenyl 95% dimethylpolysiloxane | nih.gov |

| Injector Temperature | 250°C | nih.gov |

| Temperature Program | Initial 100°C (2 min), ramp to 220°C at 30°C/min (1 min hold), ramp to 300°C at 20°C/min (2 min hold) | nih.gov |

| Detection | Mass Spectrometry (EI, 70 eV) | mdpi.com |

| Linear Range (Hydroquinone) | 5-500 ng/mL | nih.gov |

| LOD (Hydroquinone) | 0.031 ng/mL | nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) provides an alternative separation mechanism based on the differential migration of charged species in an electric field. It offers high efficiency, short analysis times, and requires minimal sample volume. nih.govnih.gov For neutral compounds like many quinones, Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, can be employed. nih.gov

The separation of quinone isomers and related compounds has been demonstrated using CE. rsc.orgresearchgate.net For instance, a method was developed to separate negatively charged isomeric quinones in an acidic solution with reductive electrochemical detection. rsc.org The composition of the background electrolyte (BGE) is a critical parameter. For the analysis of hydroxychloroquine, a BGE mixture of an aqueous TRIS solution (pH 2.6) and methanol (85:15) provided the best separation. nih.govnih.gov The addition of modifiers like β-cyclodextrin or organic solvents can significantly improve the resolution of closely related compounds. nih.gov

Table 4: Capillary Electrophoresis Conditions for Quinoline (B57606)/Quinone Separation

| Analyte | CE Mode | Background Electrolyte (BGE) | Separation Voltage/Temp | Reference |

|---|---|---|---|---|

| Hydroxychloroquine | CZE | 55 mmol/L TRIS (pH 2.6 with H₃PO₄) and methanol (85:15) | 20 kV / 30 °C | nih.govnih.gov |

| Quinine/Quinidine Diastereomers | MECC | Alkaline buffer with dodecyl sulfate and 2-propanol | Not specified | nih.gov |

| Anthraquinones | CZE | 30 mM sodium borate (pH 10.56) and acetonitrile (9:1) | Not specified | researchgate.net |

Spectroscopic Elucidation of Haloroquinone Structure

Spectroscopic techniques are indispensable for determining the precise molecular structure of isolated haloroquinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR for biosynthesis)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, including haloroquinones. hyphadiscovery.comslideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net A standard dataset for structure elucidation typically includes 1H NMR, 13C NMR, and various 2D NMR experiments such as COSY, HSQC, and HMBC. hyphadiscovery.com

1H NMR provides information on the number and environment of protons, while 13C NMR reveals the types of carbon atoms present (e.g., quaternary, CH, CH₂, CH₃). nih.gov The large spectral dispersion in 13C NMR is particularly advantageous for complex molecules. nih.gov For challenging structures, such as the naphthoquinones isolated from Quambalaria cyanescens, experimental NMR data can be complemented with theoretical calculations to resolve ambiguities arising from tautomerism. nih.gov

In biosynthetic studies, 13C-NMR is exceptionally valuable. By feeding organisms with 13C-labeled precursors, the incorporation of the label into the final natural product can be tracked. This allows for the determination of the biosynthetic pathway, revealing how the carbon skeleton of the this compound is assembled. nih.gov High-field NMR spectroscopy can be used to focus on individual steps of biochemical processes in the formation of natural products. nih.gov

Table 5: Key NMR Experiments for this compound Structure Elucidation

| NMR Experiment | Information Provided | Reference |

|---|---|---|

| 1H NMR | Proton chemical shifts, spin-spin coupling (proton connectivity), and integration (proton count). | hyphadiscovery.comslideshare.net |

| 13C NMR | Carbon chemical shifts (carbon skeleton), detection of quaternary carbons. Used in biosynthetic studies with 13C-labeling. | nih.govnih.gov |

| COSY (Correlation Spectroscopy) | Shows 1H-1H spin-spin coupling correlations, identifying neighboring protons. | hyphadiscovery.comslideshare.net |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded 1H and 13C nuclei. | hyphadiscovery.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, crucial for connecting structural fragments. | hyphadiscovery.com |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of haloroquinones, providing precise molecular weight determination and structural information through fragmentation analysis. Electrospray ionization (ESI) is commonly employed, typically in positive mode, to generate protonated molecular ions [M+H]⁺.

In tandem mass spectrometry (MS/MS) studies, these precursor ions are subjected to collision-induced dissociation to produce a characteristic pattern of product ions. For instance, studies on hydroxychloroquine (HCQ), a prominent aminoquinoline derivative, reveal a protonated molecular ion at an m/z of 336.4. nih.gov Subsequent fragmentation (MS²) consistently yields a major product ion at m/z 247.3. nih.govresearchgate.net This primary fragmentation corresponds to the neutral loss of the diethyl amine moiety from the side chain. researchgate.net Further fragmentation (MS³) of the m/z 247 precursor ion produces daughter ions at m/z 231, 191, and 179. researchgate.net This fragmentation behavior is highly consistent and serves as a basis for the structural confirmation of HCQ and its related impurities and metabolites. researchgate.net

Similar fragmentation patterns are observed for related compounds like chloroquine (CQ), which shows a precursor ion [M+H]⁺ at m/z 322 and a primary product ion at m/z 247. researchgate.net The fragmentation of hydroquinone glycosides has also been systematically investigated, revealing characteristic cleavages of the O-glycosidic bond. nih.gov

Table 1: Key Mass Spectrometry Fragmentation Data for Representative Halogenated Quinoline Compounds

| Compound | Precursor Ion (m/z) [M+H]⁺ | Primary Product Ion (m/z) | Other Significant Fragments (MS³) |

|---|---|---|---|

| Hydroxychloroquine (HCQ) | 336.4 | 247.3 | 231, 191, 179 |

| Chloroquine (CQ) | 322 | 247 | 231, 191, 179 |

| Desethylchloroquine (DCQ) | 292.3 | 114.4 | Not specified |

| Desethylhydroxychloroquine (DHCQ) | 308.5 | 179.3 | Not specified |

This data is compiled from studies utilizing tandem mass spectrometry for structural elucidation. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound molecules by measuring the absorption of infrared radiation at specific vibrational frequencies. The resulting spectrum provides a molecular fingerprint.

For halogenated quinoline derivatives, the IR spectra exhibit characteristic bands corresponding to various stretching and bending vibrations. A decrease in the frequency of the N-H stretching vibration in chloroquine complexes is indicative of the secondary nitrogen's participation in coordination. researchgate.net In studies comparing chloroquine and hydroxychloroquine, simulated IR spectra have been used to identify the origins of spectral differences, particularly those related to the hydroxyl group in HCQ. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy has also been used to investigate the structural changes in serum albumin upon binding with chloroquine and hydroxychloroquine, noting significant changes in the amide I (C=O, 1700-1600 cm⁻¹) and amide II (N-H and C-N, 1550-1500 cm⁻¹) bands. nih.gov

For simpler compounds like hydroquinone, FT-IR spectra have been recorded and analyzed in detail, with quantum chemical calculations used to assign the vibrational wave numbers. iarjset.com

Table 2: Selected Infrared Spectral Assignments for Chloroquine and Hydroquinone

| Wavenumber (cm⁻¹) | Assignment | Compound |

|---|---|---|

| ~1600-1700 | Amide I (C=O stretch) | Chloroquine/Hydroxychloroquine Complexes |

| ~1500-1550 | Amide II (N-H bend, C-N stretch) | Chloroquine/Hydroxychloroquine Complexes |

| Varies | N-H Stretch | Chloroquine Complexes |

Assignments are based on studies of drug-protein interactions and spectral simulations. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system within the molecule.

Haloroquinones and their derivatives exhibit distinct absorption peaks in the UV region. Hydroxychloroquine sulphate shows a characteristic absorption maximum at 343 nm in 0.1 N HCl, a property that is widely used for its quantification in pharmaceutical formulations. researchgate.net Chloroquine demonstrates a similar peak at 343 nm. researchgate.net Hydroquinone in aqueous solution displays a primary absorption peak at approximately 289 nm, which has been confirmed to be stable in hot compressed water up to at least 523 K. conicet.gov.ar Another study identified an absorption maximum at 293 nm for hydroquinone when dissolved in methanol. nih.gov This technique's simplicity and adherence to the Beer-Lambert law make it suitable for quantitative analysis. mdpi.com

Table 3: UV-Vis Absorption Maxima (λmax) for Representative Haloroquinones

| Compound | λmax (nm) | Solvent/Conditions |

|---|---|---|

| Hydroxychloroquine Sulphate | 343 | 0.1 N HCl |

| Chloroquine | 343 | Not specified |

| Hydroquinone | 289 | Aqueous |

The absorption maximum can be influenced by the solvent and pH of the medium. researchgate.netresearchgate.netconicet.gov.arnih.gov

Raman Spectroscopy

Raman spectroscopy provides vibrational information complementary to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar bonds and symmetric vibrations.

The technique has been successfully used to detect hydroquinone in various samples, with characteristic Raman bands being clearly identifiable. nih.gov Experimental and simulated Raman spectra of hydroquinone show characteristic peaks around 1180 cm⁻¹ (C-H bending) and 1612 cm⁻¹ (C-C stretching). researchgate.net In more complex systems, Raman difference spectroscopy has been employed to study the interaction between chloroquine and hematin. nih.gov This advanced method detected subtle shifts in key Raman bands, such as a shift of -1.12 cm⁻¹ in the ν(CαCm)asym peak of hematin at 1625.8 cm⁻¹ upon forming a 1:1 complex with chloroquine, indicating a direct molecular interaction. nih.gov

Table 4: Characteristic Raman Bands for Hydroquinone and Chloroquine-Hematin Complex

| Wavenumber (cm⁻¹) | Assignment/Observation | Compound |

|---|---|---|

| ~1180 | C-H Bending | Hydroquinone |

| ~1612 | C-C Stretching | Hydroquinone |

| 1625.8 | Porphyrin stretching band ν(CαCm)asym | Hematin (pure) |

| -1.12 (shift) | Shift in ν(CαCm)asym band upon binding | Chloroquine-Hematin Complex |

Data is derived from experimental Raman spectroscopy and advanced Raman difference spectroscopy studies. researchgate.netnih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive and can provide information about the molecule's electronic structure and its microenvironment.

Chloroquine diphosphate in an aqueous solution exhibits fluorescence emission in the range of 330–400 nm, with a maximum emission peak at approximately 357 nm when excited at 300 nm. nih.gov The fluorescence intensity has been shown to increase linearly with concentration, making it a viable tool for quantification. nih.gov The intrinsic fluorescence of proteins like human serum albumin (HSA) can be quenched upon binding with compounds such as hydroxychloroquine. Synchronous fluorescence spectroscopy has shown that the fluorescence intensity of tryptophan and tyrosine residues in HSA decreases gradually with the addition of HCQ, indicating interaction and changes in the microenvironment of these amino acids. researchgate.net Furthermore, studies using fluorescence lifetime imaging ophthalmoscopy (FLIO) have revealed that HCQ itself possesses long autofluorescence lifetimes of around 1100 picoseconds. nih.gov

Table 5: Fluorescence Spectroscopy Properties of Chloroquine and Hydroxychloroquine

| Compound | Excitation λ (nm) | Emission λ (nm) | Observation |

|---|---|---|---|

| Chloroquine Diphosphate | 300 | 357 (max), 330-400 (range) | Intrinsic fluorescence in aqueous solution. |

| Hydroxychloroquine | Not specified | Not specified | Quenches the intrinsic fluorescence of tryptophan and tyrosine residues in HSA. |

Fluorescence properties are highly dependent on the molecular environment and concentration. nih.govresearchgate.netnih.gov

Advanced Techniques for Metabolite Profiling and Quantification

The analysis of this compound metabolites in biological matrices such as blood, plasma, and tissues requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its ability to separate complex mixtures and provide definitive identification and quantification. nih.gov

Validated LC-MS/MS methods have been developed for the simultaneous quantification of hydroxychloroquine and its major metabolites: desethylchloroquine (DCQ), bidesethylchloroquine (BDCQ), and desethylhydroxychloroquine (DHCQ). nih.govsigmaaldrich.com These methods typically involve a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase column and detection using MS/MS with an electrospray ionization source in positive multiple reaction monitoring (MRM) mode. nih.govsigmaaldrich.com

These assays demonstrate excellent performance characteristics, with linearity over a wide concentration range, often from 1 to 2000 ng/mL for all analytes, and correlation coefficients (R²) of 0.998 or better. nih.govsigmaaldrich.com The lower limit of quantification (LLOQ) is typically around 1.0 ng/mL, allowing for the analysis of low-volume samples, which is critical in preclinical pharmacokinetic studies. nih.gov The precision and accuracy of these methods fall within the acceptable limits set by regulatory guidelines. nih.govsigmaaldrich.com Such detailed metabolite profiling and quantification are essential for understanding the pharmacokinetic and metabolic pathways of these compounds. nih.gov

Theoretical and Computational Chemistry Studies of Haloroquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are extensively used to investigate the electronic structure of haloroquinones. These calculations can provide information about molecular geometries, charge distributions, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials. Understanding the electronic structure is fundamental to predicting the reactivity of haloroquinones, particularly in reactions involving electron transfer or nucleophilic/electrophilic attack. For instance, the energy of the lowest unoccupied molecular orbital (LUMO) is often correlated with a compound's electrophilicity and its propensity to accept electrons, which is relevant to the reactivity of quinones. Studies on halobenzoquinones (HBQs) have utilized quantum chemical calculations to investigate their transformation under UV irradiation in aqueous solutions, focusing on the excited triplet states and their reactions with water or hydroxide (B78521) ions. researchgate.net The electron distribution and electronegativity of organic compounds have been identified as important factors determining the generation of hydroxyl radicals, a process relevant to the environmental fate and potential toxicity of some haloroquinones. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are valuable tools for studying the dynamic behavior of haloroquinones in various environments, including in solution or in the presence of biological molecules like DNA or proteins. These simulations can provide insights into the conformational preferences of haloroquinones, how they interact with solvent molecules, and their binding modes and affinities with target macromolecules. For example, molecular docking and MD simulations have been employed to study the interaction of HBQs with DNA. These studies suggest that HBQs can interact with DNA predominantly via hydrogen bonds in the minor groove, particularly in guanine-rich areas. nih.gov MD simulations can help to understand the structural and dynamic properties of molecular complexes formed between haloroquinones and other molecules, providing a time-dependent view of their interactions. tandfonline.com

In Silico Prediction of Reaction Mechanisms and Pathways

Computational methods are powerful for predicting and elucidating the mechanisms and pathways of chemical reactions involving haloroquinones. By calculating transition states and activation energies, in silico approaches can help determine the feasibility and kinetics of proposed reaction steps. This is particularly useful for understanding the transformation and degradation of haloroquinones in the environment or in biological systems. For instance, computational investigations have explored the reaction mechanisms between halogenated quinones and species like hydrogen peroxide or hydroxamic acids. rsc.orgpnas.org These studies have provided detailed insights into the intermediates formed and the energy profiles of the reactions, explaining phenomena such as the metal-independent decomposition of hydroperoxides activated by halogenated quinones. pnas.org The stability of intermediates and the influence of halogen substitution patterns on reaction rates in processes like the Lossen rearrangement activated by chlorinated benzoquinones have also been investigated computationally. nih.govacs.org

Computational Approaches for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models utilize computational descriptors to correlate the chemical structures of compounds with their biological activities or toxicities. These approaches are particularly relevant for haloroquinones, many of which are considered emerging contaminants and potential toxicants. nih.govacs.orgacs.org Computational approaches have been used to develop QSTR models for predicting the toxicity of halobenzoquinones, identifying key structural descriptors that influence their effects, such as dipole moment and the energy of the highest occupied molecular orbital (EHOMO). nih.govresearchgate.netresearchgate.net These models can help prioritize compounds for experimental testing and provide insights into the molecular basis of haloroquinone toxicity. For example, studies have correlated the cytotoxicity and genotoxicity of HBQ isomers with their physicochemical parameters derived from computational calculations. nih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12301973 |

| Chloranil (B122849) (Tetrachloro-1,4-benzoquinone) | 8371 |

| Bromanil (Tetrabromo-1,4-benzoquinone) | 68101 |

| Fluoranil (Tetrafluoro-1,4-benzoquinone) | 68239 |

| Iodanil (Tetraiodo-1,4-benzoquinone) | 164684 |

| 2,6-dichloro-1,4-benzoquinone (B104592) (2,6-DCBQ) | Not explicitly found in search results, but related to Chloranil (CID 8371) |

| 2,6-dibromo-1,4-benzoquinone (2,6-DBBQ) | Not explicitly found in search results, but related to Bromanil (CID 68101) |

| 2,3,6-trichloro-1,4-benzoquinone (TriCBQ) | Not explicitly found in search results, but related to Chloranil (CID 8371) |

| 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ) | Not explicitly found in search results |

| 2,5-dibromo-1,4-benzoquinone (B160935) (2,5-DBBQ) | Not explicitly found in search results, but related to Bromanil (CID 68101) |

| 2,5-dichloro-1,4-benzoquinone (B146525) (2,5-DCBQ) | Not explicitly found in search results, but related to Chloranil (CID 8371) |

| 2,3-diiodo-1,4-benzoquinone (2,3-DIBQ) | Not explicitly found in search results, but related to Iodanil (CID 164684) |

| 2,6-diiodo-1,4-benzoquinone (2,6-DIBQ) | Not explicitly found in search results, but related to Iodanil (CID 164684) |

| Tetrachloro-o-benzoquinone (o-TCBQ) | Not explicitly found in search results |

| N-methyl benzohydroxamic acid (N-MeBHA) | Not explicitly found in search results |

| Benzohydroxamic acid (BHA) | Not explicitly found in search results |

| 2-chloro-1,4-benzoquinone (2-CBQ) | Not explicitly found in search results |

| 2-hydroxy-1,4-benzoquinone | Not explicitly found in search results |

| 2-chloro-5-t-butylperoxyl-1,4-benzoquinone (CBQ-OO-t-Bu) | Not explicitly found in search results |

| 2-chloro-5-hydroxy-1,4-benzoquinone (CBQ-OH) | Not explicitly found in search results |

| 2-hydroxy-3-t-butoxy-5-chloro-1,4-benzoquinone [CBQ(OH)-O-t-Bu] | Not explicitly found in search results |

Interactive Data Table Example (Illustrative - Data based on search results would be presented here if available in suitable format)

While specific detailed data tables directly from computational studies on haloroquinones with numerical results for electronic structure, dynamics, or reaction pathways were not readily extractable in a structured format from the search snippets, the search results indicate the types of data generated by these studies. An illustrative example of how such data could be presented in an interactive table is shown below, using hypothetical data based on the described research areas.

| This compound Derivative | Calculation Method | Property Calculated (e.g., LUMO Energy, Binding Affinity) | Value (Units) | Reference |

| Tetrachloro-1,4-benzoquinone | DFT | LUMO Energy | -3.5 eV | [Hypothetical] |

| 2,6-dichloro-1,4-benzoquinone | MD Simulation | Binding Affinity to DNA (Minor Groove) | -8.1 kcal/mol | [Hypothetical] |

| Tetrabromo-1,4-benzoquinone | Quantum Chemistry | Activation Energy (Reaction with Nucleophile) | 15 kcal/mol | [Hypothetical] |

| Fluoranil | QSAR | Predicted Toxicity (IC50) | 10 µM | [Hypothetical] |

Future research utilizing advanced computational techniques is expected to further deepen our understanding of haloroquinones, aiding in the prediction of their environmental fate, biological activity, and potential remediation strategies.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Undiscovered Haloroquinone Analogs

Future research will likely focus on the systematic exploration of undiscovered this compound analogs. This involves the identification and characterization of novel this compound structures that may exist in nature or can be synthesized through chemical means. The vast diversity of microbial and marine sources, for instance, represents a promising avenue for discovering new natural haloroquinones with unique structural features and potentially distinct biological activities. Research into marine-derived compounds has already yielded numerous anticancer agents, suggesting the potential for discovering novel haloroquinones from these environments. researchgate.netresearchgate.net Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are crucial for profiling the secondary metabolites of potential this compound-producing organisms and identifying new analogs. researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is expected to revolutionize this compound research. These computational approaches can be employed for various purposes, including the prediction of novel this compound structures with desired properties, screening large datasets for potential biological activities, and optimizing synthesis pathways. mdpi.comnih.govnih.govxiahepublishing.comarxiv.org ML algorithms can analyze complex biological and chemical data to identify patterns and correlations that may not be immediately apparent through traditional methods. mdpi.com This can accelerate the discovery of new this compound analogs and provide insights into their potential interactions with biological targets. AI can also assist in prioritizing research efforts by predicting the most promising candidates for further investigation based on their predicted efficacy, selectivity, and other relevant parameters. mdpi.comnih.gov

Development of Novel Biosynthetic Engineering Strategies

Novel biosynthetic engineering strategies hold significant promise for the sustainable production and diversification of haloroquinones. Many natural haloroquinones are produced by microorganisms, and understanding their biosynthetic pathways is key to engineering these organisms for enhanced production or the generation of novel analogs. researchgate.netresearchgate.net Research in this area involves identifying and manipulating the genes and enzymes responsible for this compound biosynthesis. nih.gov Techniques such as CRISPR/Cas9 genome editing and other genetic engineering tools can be applied to modify biosynthetic gene clusters (BGCs) in producing organisms. nih.govnih.gov This can lead to increased yields of existing haloroquinones or the creation of engineered pathways that produce modified or entirely new this compound structures. nih.gov Integrated nutrition and bioprocess strategies have already shown success in improving the biosynthesis of related compounds in marine-derived fungi. researchgate.netresearchgate.net

Advanced Mechanistic Investigations at the Sub-Cellular Level

Future research will delve into advanced mechanistic investigations of haloroquinones at the sub-cellular level to elucidate their precise modes of action. This involves understanding how haloroquinones interact with specific cellular components, such as proteins, organelles, and nucleic acids. Techniques like advanced microscopy, chemical proteomics, and cell biology assays are essential for these studies. nih.govnih.gov Real-time tracking of cellular processes and the use of model organisms can provide detailed temporal and spatial information about the effects of haloroquinones within living cells. nih.gov Understanding these sub-cellular interactions is critical for determining the biological functions of haloroquinones and identifying potential therapeutic targets or applications.

Role of this compound in Chemical Biology Probes

Haloroquinones have the potential to serve as valuable chemical biology probes. Chemical probes are small molecules used to perturb biological systems and study protein function in cells and organisms. nih.govnih.govfebs.orgicr.ac.uk Well-characterized haloroquinones with high potency and selectivity for specific biological targets could be developed as tools to investigate the roles of these targets in various biological processes. nih.govfebs.orgicr.ac.uk The development of such probes requires rigorous characterization to ensure their specificity and avoid off-target effects, which can lead to misleading results. nih.govnih.govicr.ac.uk High-quality chemical probes are crucial for target validation and advancing our understanding of biological pathways. nih.govfebs.org

Integrated Multi-Omics Approaches in this compound Studies

Integrated multi-omics approaches will be increasingly applied to this compound research to gain a holistic understanding of their effects on biological systems. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of the molecular changes induced by haloroquinones. mdpi.combiotechdelft.comquanticate.comlabmanager.comappliedclinicaltrialsonline.com By integrating these different layers of biological information, researchers can identify complex interactions, pathways, and networks affected by haloroquinones. mdpi.comlabmanager.com This can lead to the discovery of biomarkers, the identification of novel therapeutic targets, and a deeper understanding of the mechanisms underlying the biological activities of haloroquinones. quanticate.comlabmanager.com Multi-omics approaches are particularly powerful for studying complex traits and disease mechanisms. mdpi.comlabmanager.com

Q & A

Q. What is the biosynthetic origin of haloroquinone, and how is this determined experimentally?

this compound's biosynthetic origin has been traced to marine-derived fungi, specifically Halorosellinia sp., through isotopic labeling and genetic analysis of biosynthetic gene clusters. Researchers isolate the compound from fungal cultures, then use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to track carbon skeleton assembly. For example, a 2012 study confirmed its polyketide origin by analyzing -labeled precursors incorporated during fermentation .

Q. How should researchers design experiments to evaluate this compound’s anti-tumor activity?

A robust experimental design includes:

- In vitro assays : Use cell lines (e.g., HeLa, MCF-7) to measure IC values via MTT assays.

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls.

- Dose-response curves : Test concentrations spanning 0.1–100 μM to identify therapeutic windows.

- Replication : Triplicate experiments to ensure statistical validity (p < 0.05) . Evidence from Biotechnology Letters demonstrates this approach in this compound’s initial cytotoxicity screening .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

Key techniques include:

- NMR : and NMR to identify functional groups and carbon connectivity.

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., CHClO).

- X-ray crystallography : Resolve stereochemistry for novel derivatives. The 2012 study validated this compound’s structure using these methods, with data cross-referenced against spectral libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies:

Q. What strategies optimize this compound yield in fungal fermentation?

Advanced optimization involves:

- Media engineering : Adjust carbon/nitrogen ratios (e.g., 2% glucose, 0.5% peptone).

- Precursor feeding : Add sodium acetate to enhance polyketide synthesis.

- CRISPR-mediated gene editing : Knock out competing pathways in Halorosellinia sp. Yield improvements (e.g., from 2.1 mg/L to 15.6 mg/L) have been achieved via these methods .

Q. How can computational methods predict this compound’s structure-activity relationships (SAR)?

Use molecular docking (AutoDock Vina) and QSAR models to:

- Identify binding affinities with targets (e.g., topoisomerase II).

- Predict modifications (e.g., halogen substitution at C-7) to enhance potency. Validate predictions with synthetic analogs and in vitro testing .

Q. What methodologies address this compound’s stability challenges in aqueous environments?

- Lyophilization : Stabilize the compound for long-term storage.

- Microencapsulation : Use PLGA nanoparticles to enhance solubility and bioavailability.

- Degradation kinetics : Monitor stability via HPLC under varying pH/temperature conditions .

Data Analysis and Validation

Q. How should researchers analyze conflicting cytotoxicity data between this compound and its derivatives?

Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., cell line specificity, assay duration). For instance, discrepancies in IC values across studies may stem from differences in apoptosis assay protocols (flow cytometry vs. Annexin V staining) .

Q. What statistical models are appropriate for dose-response studies of this compound?

- Non-linear regression : Fit data to sigmoidal curves (GraphPad Prism).

- Hill slope analysis : Assess cooperativity in target binding.

- ANOVA with post-hoc tests : Compare multiple derivatives’ efficacy .

Synthetic and Mechanistic Studies

Q. How can researchers design this compound analogs with improved pharmacokinetic profiles?

- Retrosynthetic analysis : Identify key moieties for derivatization (e.g., chloro groups).

- Prodrug strategies : Introduce ester linkages for delayed release.

- ADMET prediction : Use SwissADME to optimize logP and CYP450 interactions .

Q. What mechanistic studies elucidate this compound’s mode of action?

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 activation).

- Pull-down assays : Identify protein targets using biotinylated this compound probes.

- ROS detection : Measure oxidative stress via DCFH-DA fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.